molecular formula C14H9BrO B8815597 5-Bromo-3-phenylbenzofuran CAS No. 63362-84-5

5-Bromo-3-phenylbenzofuran

Cat. No.: B8815597
CAS No.: 63362-84-5
M. Wt: 273.12 g/mol
InChI Key: HKXLEIWOSHPMLX-UHFFFAOYSA-N
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Description

5-Bromo-3-phenylbenzofuran is a halogenated benzofuran derivative characterized by a benzofuran core substituted with a bromine atom at the 5-position and a phenyl group at the 3-position. Benzofuran derivatives are renowned for their diverse pharmacological properties, including antifungal, antitumor, and antiviral activities . Structural studies highlight the planarity of the benzofuran ring system, with mean deviations from the least-squares plane as low as 0.013–0.014 Å in related analogs, suggesting rigidity that may correlate with bioactivity .

Comparison with Similar Compounds

Structural Modifications and Crystallographic Properties

Sulfinyl/Sulfonyl Substituents

  • 5-Bromo-3-(4-fluorophenylsulfinyl)-2-methyl-1-benzofuran: The sulfinyl group introduces chirality and non-covalent interactions (e.g., C–H···O, Br···O). The benzofuran ring remains planar (deviation <0.02 Å), but the sulfinyl oxygen participates in hydrogen bonds, affecting crystal packing .
  • 5-Bromo-2-methyl-3-phenylsulfonyl-1-benzofuran : The sulfonyl group increases steric bulk and electron-withdrawing effects, leading to a slight distortion in the benzofuran ring (deviation ~0.03 Å). This compound exhibits stronger intermolecular interactions (e.g., π-π stacking) compared to sulfinyl analogs .

Methyl Substituents

  • 5-Bromo-2,4,6-trimethyl-3-(3-methylphenylsulfinyl)-1-benzofuran: Additional methyl groups at the 2-, 4-, and 6-positions enhance steric hindrance, reducing molecular symmetry. The dihedral angle between the benzofuran and sulfinylphenyl groups increases to 85.2°, compared to 78.5° in non-methylated analogs, altering solubility and crystallinity .

Halogen Variations

  • 5-Fluoro-3-(4-bromophenylsulfinyl)-2-methyl-1-benzofuran : Replacing bromine with fluorine at the 5-position reduces molecular weight (MW: ~340 vs. ~375 g/mol) and polarizability. This decreases halogen bonding strength (Br···O vs. F···O interactions), impacting lattice energy .

Pharmacological Implications

  • Antifungal Activity : Sulfonyl and sulfinyl derivatives exhibit enhanced activity due to improved membrane permeability and target binding via sulfur-oxygen interactions .
  • Antitumor Potential: Bromine’s electron-withdrawing effect may stabilize charge-transfer complexes with DNA or enzymes, as seen in brominated benzofurans with IC₅₀ values <10 μM in cancer cell lines .

Comparative Data Table

Compound Name Substituents Molecular Weight (g/mol) Benzofuran Planarity (Å) Key Interactions Pharmacological Notes
5-Bromo-3-phenylbenzofuran 5-Br, 3-Ph ~257 0.013–0.014 Br···π, C–H···Br Base structure
5-Bromo-3-(4-FPhSO)-2-Me-1-benzofuran 5-Br, 3-(4-FPhSO), 2-Me ~375 0.015 C–H···O, Br···O Enhanced antifungal activity
5-Bromo-2-Me-3-PhSO₂-1-benzofuran 5-Br, 3-PhSO₂, 2-Me ~361 0.030 π-π stacking, S=O···H–C Improved crystallinity
5-Fluoro-3-(4-BrPhSO)-2-Me-1-benzofuran 5-F, 3-(4-BrPhSO), 2-Me ~340 0.012 F···H–C, Br···O Reduced halogen bonding

Properties

CAS No.

63362-84-5

Molecular Formula

C14H9BrO

Molecular Weight

273.12 g/mol

IUPAC Name

5-bromo-3-phenyl-1-benzofuran

InChI

InChI=1S/C14H9BrO/c15-11-6-7-14-12(8-11)13(9-16-14)10-4-2-1-3-5-10/h1-9H

InChI Key

HKXLEIWOSHPMLX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=COC3=C2C=C(C=C3)Br

Origin of Product

United States

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